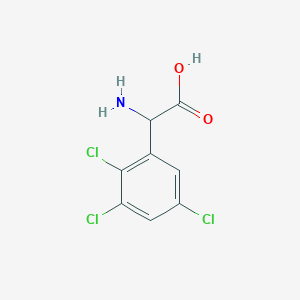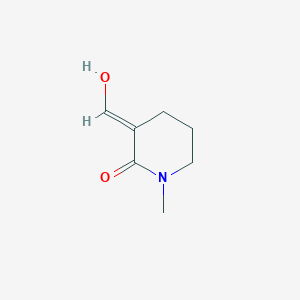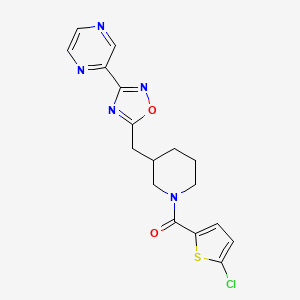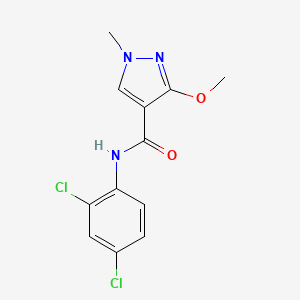
N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as DMP 777, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP 777 belongs to the class of pyrazole carboxamides and has been studied extensively for its biological and pharmacological properties.
Applications De Recherche Scientifique
Synthetic Chemistry and Structural Analysis
A study focused on the synthesis and characterization of pyrazole derivatives, including analysis via NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction, offering insights into the molecular structure and stability of such compounds (Kumara et al., 2018). This research is crucial for understanding the physical and chemical properties of pyrazole-based compounds, potentially applicable to N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Receptor Interaction Studies
Investigations into the molecular interactions of pyrazole derivatives with cannabinoid receptors provide insights into the design of receptor antagonists or agonists. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonist action on the CB1 cannabinoid receptor, utilizing conformational analysis and pharmacophore models (Shim et al., 2002). Such studies are pivotal for developing therapeutics targeting specific receptors.
Non-linear Optical Properties
The exploration of non-linear optical properties of pyrazole derivatives, as seen in a study by Kumara et al. (2018), underscores the potential of these compounds in optical applications. The detailed analysis of the electronic structure and solvent effects on structural parameters could guide the development of materials with tailored optical properties for technological applications.
Computational Studies and SAR
Structure-activity relationship (SAR) studies and computational modeling of pyrazole derivatives, as demonstrated by Francisco et al. (2002), offer valuable insights into the design and optimization of compounds with desired biological activities (Francisco et al., 2002). Such approaches enable the rational design of new molecules with improved efficacy and selectivity for specific targets.
Material Science Applications
Research into the synthesis and application of pyrazole derivatives in material science, including their role in corrosion protection and adsorption studies, highlights their utility in protective coatings and as inhibitors for metal corrosion (Paul et al., 2020). Understanding the interaction of these compounds with metal surfaces can lead to the development of more effective protective strategies in industrial applications.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-10-4-3-7(13)5-9(10)14/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYGYYMNZGULII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)
![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)
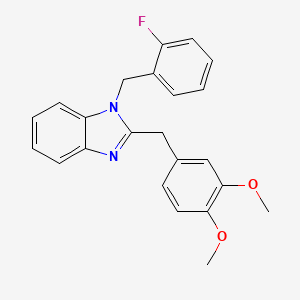
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2472639.png)


